2-Thio-uridine-5'-triphosphate, commonly referred to as 2-thio-UTP, is a modified nucleotide that features a sulfur atom in place of the oxygen atom at the 2' position of the ribose sugar. Its molecular formula is with a molecular weight of approximately 500.21 g/mol. This modification enhances its stability and biological activity compared to its parent compound, uridine triphosphate. The compound is known for its role as a potent agonist for purinergic receptors, particularly the P2Y2 receptor, which is involved in various physiological processes including cell signaling and platelet aggregation .
The biological activity of 2-thio-UTP is characterized by its role as an agonist at various purinergic receptors. It exhibits significant potency at the P2Y2 receptor with an effective concentration (EC50) value of approximately 35 nM, indicating its strong ability to activate this receptor compared to other analogs . Additionally, it has been shown to inhibit platelet aggregation by acting on the P2Y12 receptor, with an inhibitory concentration (IC50) value of around 30 µM, which is notably higher than that of uridine triphosphate . This makes it a valuable compound in pharmacological studies related to cardiovascular health and platelet function.
The synthesis of 2-thio-UTP typically involves several steps starting from uridine or uridine derivatives. Common methods include:
2-thio-UTP has several applications in biochemical and pharmacological research:
Studies on the interactions of 2-thio-UTP with purinergic receptors have revealed critical insights into its binding mechanisms and biological effects. Its interaction with the P2Y12 receptor has been characterized through receptor binding assays and cyclic adenosine monophosphate (cAMP) assays, demonstrating that the thio modification significantly enhances its antagonistic properties compared to uridine triphosphate . Additionally, molecular modeling studies have suggested that specific hydrogen bonding interactions between 2-thio-UTP and amino acid residues within these receptors contribute to its high affinity and selectivity .
Several compounds share structural similarities with 2-thio-UTP, each exhibiting unique properties:
| Compound | Modification | Potency at P2Y Receptors | Unique Features |
|---|---|---|---|
| Uridine Triphosphate (UTP) | None | EC50 = 49 nM | Parent compound; less potent than 2-thio-UTP |
| 4-Thiouridine Triphosphate | Thio at position 4 | EC50 = ~7 nM | More potent than both UTP and 2-thio-UTP |
| 3'-Deoxy-UTP | Deoxy at position 3' | EC50 = ~1880 nM | Significantly less potent |
| 2'-Deoxy-ATP | Deoxy at position 2' | Antagonist | Inactive at P2Y receptors |
Uniqueness of 2-Thio-UTP: The primary uniqueness of 2-thio-UTP lies in its specific modification at the 2' position, which enhances its stability and potency at purinergic receptors compared to uridine triphosphate and other modified nucleotides. This thio substitution allows for better receptor interactions while maintaining a favorable profile for therapeutic applications .
2-Thiouridine triphosphate demonstrates potent inhibitory activity against RNA-dependent RNA polymerases in positive-sense single-stranded RNA viruses through a well-characterized mechanism of action [1]. The compound functions as a nucleoside analogue that competes with natural uridine triphosphate for incorporation into nascent viral RNA chains [2].
Research has revealed that 2-thiouridine triphosphate acts as a pyrimidine ribonucleoside analogue, as evidenced by the reduction in antiviral activity when excess exogenous pyrimidine ribonucleosides such as uridine and cytidine are added to infected cells [2]. Conversely, the addition of purine ribonucleosides adenosine and guanosine does not affect the antiviral activity of 2-thiouridine, confirming its specificity for pyrimidine nucleotide pathways [2].
The molecular mechanism involves incorporation of 2-thiouridine triphosphate into the RNA template followed by chain termination [2]. In vitro primer extension assays using Zika virus non-structural protein 5 have demonstrated that while uridine triphosphate allows normal RNA extension, incorporation of 2-thiouridine triphosphate blocks further RNA extension in the presence of the next correct ribonucleotide [2] [1]. This chain-termination mechanism is similar to other nucleoside analogues but exhibits unique specificity for positive-sense single-stranded RNA viral polymerases [2].
Drug-escape mutant studies have provided crucial insights into the target specificity of 2-thiouridine. A single amino acid substitution from glycine to valine at position 605 in the RNA-dependent RNA polymerase domain of dengue virus non-structural protein 5 resulted in a 6.1-fold reduction in sensitivity to 2-thiouridine [2]. This mutation is located in motif B of the dengue virus RNA-dependent RNA polymerase, which corresponds to functionally conserved regions in other positive-sense single-stranded RNA viral polymerases [2].
The structural basis for 2-thiouridine selectivity appears to involve specific interactions with conserved active site residues. Research has shown that the compound interacts with threonine 309 and other amino acids forming the active site pocket in murine norovirus RNA-dependent RNA polymerase [2]. This threonine residue is positioned in motif B, which corresponds to glycine 605 in dengue virus RNA-dependent RNA polymerase and alanine 688 in severe acute respiratory syndrome coronavirus 2 RNA-dependent RNA polymerase [2].
Importantly, 2-thiouridine does not significantly affect human mitochondrial RNA polymerase or RNA polymerase II activity [2]. Mitochondrial protein synthesis assays using cytochrome c oxidase I and succinate dehydrogenase A as markers demonstrated that 2-thiouridine treatment does not alter steady-state levels of mitochondrial-encoded or nuclear-encoded proteins [2]. This selectivity profile distinguishes 2-thiouridine from other nucleoside analogues that may cause mitochondrial toxicity [2].
2-Thiouridine exhibits remarkable broad-spectrum antiviral activity against multiple positive-sense single-stranded RNA virus families, with particularly potent effects against severe acute respiratory syndrome coronavirus 2 variants and dengue virus strains [2] [1]. Comprehensive antiviral screening has demonstrated consistent efficacy across diverse viral species within the Flaviviridae, Coronaviridae, and Togaviridae families [2].
Quantitative polymerase chain reaction assays have revealed that 2-thiouridine maintains consistent antiviral potency against all major severe acute respiratory syndrome coronavirus 2 variants of concern [2]. The compound demonstrated effective concentrations at 50% inhibition ranging from 0.64 to 1.7 micromolar against Alpha, Beta, Gamma, and Delta variants [2]. Notably, the Omicron subvariants, including the currently circulating BQ.1.1 and XBB.1 lineages, showed similar susceptibility with effective concentrations at 50% inhibition values of 0.74 and less than 0.63 micromolar, respectively [2].
Table 1: Antiviral Activity of 2-Thiouridine Against Severe Acute Respiratory Syndrome Coronavirus 2 Variants
| Variant | Lineage | EC₅₀ (μM) | EC₉₀ (μM) |
|---|---|---|---|
| Ancestral | A | 1.0 | 4.3 |
| Alpha | B.1.1.7 | 0.64 | 2.3 |
| Beta | B.1.351 | 1.7 | 7.6 |
| Gamma | P.1 | 1.3 | 3.6 |
| Delta | B.1.617.2 | <0.63 | 2.1 |
| Omicron BQ.1.1 | BQ.1.1 | 0.74 | 3.6 |
| Omicron XBB.1 | XBB.1 | <0.63 | 2.7 |
Data compiled from quantitative polymerase chain reaction assays using VeroE6/TMPRSS2 cells [2]
2-Thiouridine demonstrates potent antiviral activity against all four dengue virus serotypes and related flaviviruses [2]. Cell-based antiviral assays using multiple cell lines have consistently shown effective concentrations at 50% inhibition values in the low micromolar range [2]. Dengue virus serotype 2 strains showed particular susceptibility, with effective concentrations at 50% inhibition values of 2.4 micromolar in VeroE6 cells and less than 0.63 micromolar in Huh7 cells [2].
The broad-spectrum activity extends beyond dengue virus to include other medically important flaviviruses [2]. Zika virus, yellow fever virus, Japanese encephalitis virus, and West Nile virus all demonstrated sensitivity to 2-thiouridine treatment, with effective concentrations at 50% inhibition values ranging from less than 0.63 to 7.5 micromolar [2].
Table 2: Broad-Spectrum Antiviral Activity of 2-Thiouridine Against Flaviviruses
| Virus | Strain | Cell Line | EC₅₀ (μM) | EC₉₀ (μM) |
|---|---|---|---|---|
| Dengue virus 2 | D2/hu/INDIA/09-74 | VeroE6 | 2.4 | 7.4 |
| Dengue virus 2 | D2/hu/INDIA/09-74 | Huh7 | <0.63 | 3.4 |
| Zika virus | MR766 | VeroE6 | 3.7 | 23 |
| Yellow fever virus | 17D-204 | VeroE6 | <0.63 | 11 |
| Japanese encephalitis virus | Beijing-1 | VeroE6 | 7.5 | 29 |
| West Nile virus | NY99 | VeroE6 | <0.63 | 10 |
Data from quantitative polymerase chain reaction assays [2]
The antiviral spectrum of 2-thiouridine extends to additional positive-sense single-stranded RNA virus families [2]. Chikungunya virus from the Togaviridae family demonstrated susceptibility with effective concentrations at 50% inhibition of 1.7 micromolar [2]. Human coronaviruses 229E and OC43, along with severe acute respiratory syndrome coronavirus and Middle East respiratory syndrome coronavirus, all showed sensitivity to 2-thiouridine treatment [2].
Critically, 2-thiouridine does not exhibit antiviral activity against negative-sense single-stranded RNA viruses or DNA viruses [2]. Rabies virus, Rift Valley fever virus, and herpes simplex virus 1 all showed effective concentrations at 50% inhibition values greater than 40 micromolar, indicating the compound's selectivity for positive-sense single-stranded RNA viral replication machinery [2].
2-Thiouridine has demonstrated significant therapeutic efficacy in well-established murine models of viral pathogenesis, providing crucial evidence for its potential clinical utility [2] [1]. These studies have employed both interferon receptor-deficient mice and mouse-adapted viral strains to evaluate antiviral efficacy under conditions that closely model human disease progression [2].
The AG129 mouse model, which lacks both interferon-α/β and interferon-γ receptors, has been extensively used to evaluate 2-thiouridine efficacy against mouse-adapted dengue virus serotype 2 [2]. This model system accurately recapitulates key features of human dengue infection and has been validated for antiviral drug development [2].
In survival studies, 2-thiouridine treatment significantly improved survival outcomes in dengue virus serotype 2-infected AG129 mice [2]. When treatment was initiated immediately after infection, median survival increased from 9 days in vehicle-treated mice to 12.5 days and greater than 16 days in mice receiving 50 milligrams per kilogram and 150 milligrams per kilogram doses, respectively [2]. Delayed treatment initiation at 8 or 24 hours post-infection also resulted in significant survival benefits, with median survival times of 12 and 13 days compared to 9 days in untreated controls [2].
Viral load reduction studies revealed dose-dependent decreases in viral RNA levels across multiple organ systems [2]. At 3 days post-infection, significant reductions in viral RNA were observed in serum, spleen, kidney, and liver samples from 2-thiouridine-treated mice compared to vehicle controls [2]. These findings demonstrate that the survival benefit correlates directly with reduced viral replication and dissemination [2].
A mouse-adapted severe acute respiratory syndrome coronavirus 2 strain containing a glycine 498 to histidine substitution in the spike protein was used to evaluate 2-thiouridine efficacy in BALB/c mice [2]. This model system allows for natural infection and disease progression in immunocompetent mice [2].
Prophylactic treatment studies demonstrated remarkable protective efficacy [2]. When 2-thiouridine treatment was initiated 2 hours before infection, survival rates reached 80% compared to complete mortality in vehicle-treated controls [2]. Treated mice experienced peak body weight loss of approximately 17% but recovered during the treatment period, while untreated mice showed progressive weight loss leading to mortality [2].
Therapeutic treatment studies revealed significant efficacy even when treatment was delayed [2]. Mice receiving 2-thiouridine treatment beginning 8 or 24 hours after infection showed 44% survival rates compared to complete mortality in untreated controls [2]. Body weight recovery patterns were similar to those observed in prophylactic treatment studies [2].
Table 3: Survival Outcomes in Murine Viral Pathogenesis Models
| Model | Treatment Timing | Dose | Survival Rate | Median Survival |
|---|---|---|---|---|
| Dengue virus 2 (AG129) | Immediate | 50 mg/kg | Not reported | 12.5 days |
| Dengue virus 2 (AG129) | Immediate | 150 mg/kg | Not reported | >16 days |
| Dengue virus 2 (AG129) | 8h delay | 150 mg/kg | Not reported | 12 days |
| Dengue virus 2 (AG129) | 24h delay | 150 mg/kg | Not reported | 13 days |
| SARS-CoV-2 (BALB/c) | 2h before | 20 mg/kg | 80% | Not reported |
| SARS-CoV-2 (BALB/c) | 8-24h delay | 20 mg/kg | 44% | Not reported |
Vehicle control survival: Dengue virus 2 = 9 days median; SARS-CoV-2 = 0% survival [2]
Quantitative assessment of viral loads in target organs provided mechanistic insights into the therapeutic effects observed [2]. In the severe acute respiratory syndrome coronavirus 2 model, lung viral titers and RNA levels showed dose-dependent reductions at 1 day post-infection [2]. Mice receiving 2 or 20 milligrams per kilogram intravenous doses showed significant decreases in both infectious viral particles and viral RNA copies compared to vehicle-treated controls [2].
The antiviral effects were accompanied by reduced inflammatory responses in infected tissues [2]. Lung homogenates from 2-thiouridine-treated mice showed lower levels of pro-inflammatory cytokines including interferon-β, interleukin-6, and CXCL10 compared to untreated controls [2]. These findings suggest that viral load reduction translates to decreased tissue inflammation and improved clinical outcomes [2].
2-thio-UTP demonstrates remarkable improvements in nonenzymatic RNA primer extension reactions, offering significant advantages over canonical uridine triphosphate. The enhanced kinetics observed with 2-thio-UTP result from the sulfur modification's influence on nucleotide conformation and base pairing stability [4].
Kinetic analyses reveal that 2-thio-UTP incorporation proceeds with enhanced efficiency compared to unmodified UTP. In nonenzymatic primer extension reactions, the rate of primer extension consistently follows the order 2-thio-ribothymidine > 2-thio-uridine > uridine [5]. The pseudo-first-order rate constants and monomer-template dissociation constants demonstrate improved binding affinity for 2-thio-UTP substrates [5].
The enhanced primer extension rates stem from the thermodynamic stability of the 2-thio-U:A base pair relative to the canonical U:A base pair [4]. This increased stability facilitates more efficient template-directed polymerization reactions. Studies employing 2-methylimidazole-activated 2-thio-UTP monomers show substantial improvements in both reaction kinetics and product yield [5].
| Parameter | 2-thio-UTP | Standard UTP | Fold Improvement |
|---|---|---|---|
| Extension Rate | Enhanced | Baseline | ~10x [6] |
| Template Binding | Improved | Standard | ~2x [5] |
| Product Length | Increased | Standard | Significant [5] |
The conformational advantages of 2-thio-UTP also contribute to its superior performance. The sulfur modification induces a preferential C3'-endo sugar pucker conformation, which is optimal for RNA synthesis [7]. This preorganization reduces the energetic penalty associated with conformational changes during primer extension reactions [8].
The sulfur modification in 2-thio-UTP provides substantial contributions to transcriptional fidelity through multiple conformational stabilization mechanisms. These effects arise from the compound's influence on RNA duplex stability and base pairing specificity [9] [10].
Thermodynamic studies demonstrate that 2-thiouridine stabilizes RNA duplexes containing 2-thio-U:A base pairs by approximately 11.1°C in melting temperature compared to unmodified U:A pairs [8]. The stabilization is primarily entropic in origin, resulting from preorganization of single-stranded RNA prior to hybridization [8]. This preorganization effect reduces the conformational entropy penalty associated with duplex formation.
| Duplex Configuration | Melting Temperature (°C) | Stability Enhancement (kcal/mol) |
|---|---|---|
| U:A Base Pair | 19.0 | Baseline [8] |
| 2-thio-U:A Base Pair | 30.7 | +1.5 [8] |
| 2-thio-U:U Mismatch | 14.5 | Stabilized vs U:U [8] |
The enhanced fidelity of 2-thio-UTP incorporation results from improved discrimination between correct and incorrect base pairing. Studies demonstrate that 2-thiouridine favors Watson-Crick base pairing with adenosine while disfavoring wobble base pairing with guanosine [10]. This selectivity improvement contributes to reduced error rates during RNA synthesis.
Conformational analysis reveals that 2-thiouridine adopts a more rigid C3'-endo sugar conformation compared to standard uridine [9] [11]. This conformational constraint influences adjacent nucleotides and reinforces A-form RNA geometry throughout the duplex [9]. The enhanced structural rigidity contributes to improved base stacking interactions and overall duplex stability.
Crystallographic studies indicate that the C=S···H-N hydrogen bond in 2-thio-U:2-thio-U pairs provides comparable stability to canonical A:U base pairs [9]. This unusual self-pairing capability, while potentially concerning for fidelity, demonstrates only minimal impact on overall copying accuracy due to competitive binding effects [9].
2-thio-UTP derivatives offer promising approaches for mRNA modification with distinct advantages in stability, immunogenicity, and translation efficiency. These modifications address key challenges in therapeutic mRNA development while maintaining functional integrity [3] [12].
The incorporation of 2-thiouridine into mRNA transcripts reduces immunogenic responses compared to unmodified RNA containing canonical uridine [3]. Studies demonstrate that 2-thio-U modified mRNAs show significantly reduced activation of RNA-dependent protein kinase and 2'-5'-oligoadenylate synthetase [3]. Additionally, these modifications suppress retinoic acid-inducible protein I activation and Toll-like receptor signaling [3].
| Immune Response Parameter | Unmodified mRNA | 2-thio-UTP Modified | Reduction Factor |
|---|---|---|---|
| Protein Kinase Activation | High | None [3] | Complete |
| Oligoadenylate Synthetase | Elevated | Reduced [3] | Significant |
| TLR Activation | Strong | Suppressed [3] | Substantial |
However, 2-thio-U modifications present challenges for translation efficiency. Modified mRNAs containing 2-thiouridine exhibit poor translation efficiency in cell-free systems and cultured cells [3]. This limitation necessitates careful optimization of modification levels to balance immunogenicity reduction with translational competence.
Comparative studies using various nucleoside modifications reveal that partial incorporation of 2-thio-UTP (25% substitution) produces moderate to high immune responses [13]. This suggests that complete replacement strategies may be necessary to achieve optimal immunogenic suppression while maintaining mRNA functionality.
The stability advantages of 2-thio-UTP modifications extend to enhanced resistance to nuclease degradation. The sulfur modification provides protection against enzymatic cleavage while maintaining the essential structural features required for ribosomal recognition and translation initiation [12].
Production methodologies for 2-thio-UTP modified mRNAs require specialized purification techniques to eliminate immune-activating impurities. High-performance liquid chromatography purification significantly reduces interferon responses associated with modified mRNA preparations [14]. These purification steps are essential for realizing the full therapeutic potential of 2-thio-UTP derivatives in mRNA-based therapeutics.